N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a structurally complex molecule featuring a pentazatricyclic core fused with aromatic and acetamide substituents. Its design incorporates two methoxyphenyl groups, which may enhance solubility and modulate electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-33-16-6-4-15(5-7-16)18-13-20-23-27-30(24(32)28(23)10-11-29(20)26-18)14-22(31)25-19-12-17(34-2)8-9-21(19)35-3/h4-13H,14H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULDCZYVVQQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)OC)OC)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions are typically optimized to achieve high yield and purity. Common techniques include:
Refluxing: Heating the reaction mixture to its boiling point and condensing the vapors back into the liquid phase.
Column Chromatography: Purifying the compound by separating it from impurities based on their different affinities to the stationary phase.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Producing the compound in large quantities in a single batch.
Continuous Flow Chemistry: Using a continuous flow of reactants through a reactor to produce the compound more efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in various chemical assays and studies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
a. Triazole Derivatives
- N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Structural Differences: Replaces the pentazatricyclo core with a 1,2,4-triazole ring. Functional Implications: Triazole systems are known for metabolic stability and hydrogen-bonding capabilities, which may improve bioavailability compared to the larger pentazatricyclic system .
b. Thieno-Pyrimidine Systems
- 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide ():
- Structural Differences : Incorporates a sulfur atom (8-thia) in the tricyclic framework, altering electronic properties. The acetyl group may influence target binding kinetics.
- Functional Implications : Sulfur-containing heterocycles often exhibit distinct redox properties and metal-binding capacities, which could affect mechanisms of action in enzyme inhibition .
Macrocyclic Analogs
- Tetraaza Macrocycles with Acetic Acid Arms ():
- Structural Differences : Features a 14-membered tetraaza macrocycle with acetic acid substituents, contrasting with the pentazatricyclo system’s smaller, fused rings.
- Functional Implications : Tetraaza macrocycles are explored for metallodrug applications due to their chelation capacity. The pentazatricyclic core’s additional nitrogen may offer stronger binding to transition metals or nucleic acids .
Anticancer Potential
While direct data for the target compound are unavailable, analogs like N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]hexadeca-...-en-8-yl}phenyl)acetamide () highlight the role of polycyclic acetamides in preclinical oncology. Such compounds are screened using microculture tetrazolium assays, which correlate cellular viability with drug sensitivity (r² = 0.89–0.99) . The methoxyphenyl groups in the target compound may reduce acute toxicity compared to halogenated analogs (e.g., N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in ), which could exhibit higher reactivity and organ toxicity .
ADME Considerations
- Solubility : Methoxy groups enhance water solubility relative to methyl or halogen substituents (e.g., ’s dimethylphenyl group).
- Metabolic Stability : The pentazatricyclic core’s rigidity may slow hepatic metabolism compared to flexible triazole derivatives .
Data Tables
Table 1. Structural Comparison of Acetamide Derivatives
Table 2. Preclinical Screening Parameters
| Assay Type | Cell Lines Tested | Key Metrics | Reference |
|---|---|---|---|
| Microculture Tetrazolium | Lung, colon, breast, glioma | Viability (r² = 0.89–0.99) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
